4-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
CAS No.: 478255-07-1
Cat. No.: VC16171625
Molecular Formula: C15H11ClN4OS
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478255-07-1 |
|---|---|
| Molecular Formula | C15H11ClN4OS |
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H11ClN4OS/c16-12-3-1-2-11(8-12)14-18-19-15(22)20(14)17-9-10-4-6-13(21)7-5-10/h1-9,21H,(H,19,22)/b17-9+ |
| Standard InChI Key | XQJBLYPDKXSZCE-RQZCQDPDSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
Introduction
Molecular Architecture and Structural Characteristics
Chemical Composition and Bonding
The compound’s molecular formula, C₁₅H₁₁ClN₄OS, reflects a hybrid structure combining a 1,2,4-triazole core, a 3-chlorophenyl substituent, and a phenolic moiety connected via an imine bridge. The presence of sulfur in the mercapto (-SH) group and chlorine in the phenyl ring introduces distinct electronic and steric features critical for biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
| Topological Polar Surface Area | 101 Ų |
The E-configuration of the imine group (confirmed by NMR coupling constants) ensures planar geometry, facilitating π-π stacking interactions with biological targets. Quantum mechanical calculations suggest that the chlorine atom’s electronegativity enhances binding affinity to hydrophobic enzyme pockets .
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Formation of the Triazole Core: Cyclocondensation of thiocarbohydrazide with 3-chlorobenzoyl chloride yields 3-(3-chlorophenyl)-5-mercapto-1,2,4-triazole.
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Imine Coupling: Schiff base formation between the triazole’s amino group and 4-hydroxybenzaldehyde under acidic conditions.
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Purification: Recrystallization from ethanol-water mixtures achieves >98% purity (HPLC) .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 70–80°C |
| Solvent System | Ethanol/Acetic Acid (4:1 v/v) |
| Reaction Time | 6–8 hours |
| Yield | 72–78% |
Spectroscopic and Thermal Analysis
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imine-H), 7.82–7.25 (m, 8H, aromatic-H), 5.21 (s, 1H, -OH).
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Thermogravimetric Analysis (TGA): Decomposition initiates at 223°C, indicating thermal stability suitable for pharmaceutical formulation .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
In silico docking studies reveal strong binding to 5-lipoxygenase (5-LOX) (binding energy: −9.8 kcal/mol), a key enzyme in leukotriene biosynthesis. Molecular dynamics simulations suggest the chlorophenyl group occupies the enzyme’s hydrophobic pocket, while the triazole-thione moiety coordinates with Fe²⁺ in the active site .
Table 3: In Vitro Anti-Inflammatory Data
| Assay | Result |
|---|---|
| LOX Inhibition (IC₅₀) | 12.4 ± 1.2 μM |
| TNF-α Reduction | 38% at 50 μM (LPS-induced macrophages) |
Antimicrobial Efficacy
Preliminary testing against Staphylococcus aureus (Gram-positive) and Candida albicans (fungal) shows:
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MIC: 8 μg/mL (bacterial), 16 μg/mL (fungal)
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Mechanism: Disruption of microbial cell membranes via thiol group interactions.
Pharmaceutical Development and Formulation Strategies
Cream-Based Delivery Systems
A recent study developed a topical cream containing 2% w/w of the compound using a oil-in-water emulsion (stearyl alcohol as emulsifier) . Key parameters:
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pH: 5.5–6.0 (skin-compatible)
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Spreadability: 18.2 g·cm/s
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Drug Release: 89% over 24 hours (Franz diffusion cell)
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) confirmed no significant degradation (<5%), with the phenolic hydroxyl group exhibiting antioxidant effects that enhance shelf-life .
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